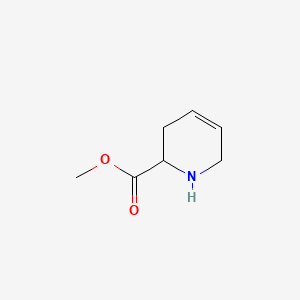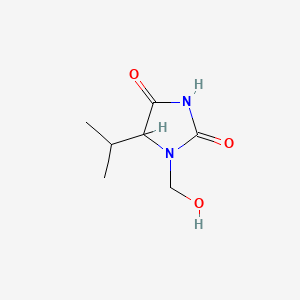
7-Hydroxy Granisetron Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy Granisetron Hydrochloride: is a derivative of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily used in the medical field for its antiemetic properties, particularly in preventing nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Granisetron Hydrochloride involves several steps, starting with the preparation of the granisetron base. The hydroxylation of granisetron is achieved through specific reaction conditions that introduce a hydroxyl group at the 7th position of the molecule. This process typically involves the use of reagents such as sodium hydride and solvents like tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process includes the preparation of a primary solution containing granisetron hydrochloride, pH regulators, isotonic regulators, and stabilizers. The solution is then filtered, filled, and sterilized to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy Granisetron Hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Hydroxy Granisetron Hydrochloride is used as a reference standard in pharmaceutical testing and research. It helps in the development of new antiemetic drugs and the study of serotonin receptor interactions .
Biology: In biological research, this compound is used to study the effects of serotonin receptor antagonists on cellular processes and neurotransmission .
Medicine: Medically, it is used to prevent nausea and vomiting in patients undergoing chemotherapy, radiation therapy, and surgery. Its effectiveness in blocking serotonin receptors makes it a valuable tool in clinical settings .
Industry: In the pharmaceutical industry, this compound is used in the formulation of antiemetic drugs and as a quality control standard .
Wirkmechanismus
7-Hydroxy Granisetron Hydrochloride exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract. By blocking these receptors, the compound prevents the activation of the vomiting center in the brain, thereby reducing nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Granisetron: The parent compound, also a 5-HT3 receptor antagonist.
Ondansetron: Another 5-HT3 receptor antagonist used for similar purposes.
Dolasetron: A related compound with antiemetic properties.
Uniqueness: 7-Hydroxy Granisetron Hydrochloride is unique due to the presence of the hydroxyl group at the 7th position, which may enhance its binding affinity and selectivity for the 5-HT3 receptor. This modification can potentially improve its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
133841-04-0 |
|---|---|
Molekularformel |
C18H25ClN4O2 |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H |
InChI-Schlüssel |
MBSNWMLKHVHIJB-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
Kanonische SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
Synonyme |
7-Hydroxy-1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)






![[(E)-2-methoxyethenoxy]benzene](/img/structure/B588799.png)

